Methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a triazole ring, which is often associated with various biological activities, including antifungal and antimicrobial properties. The structure integrates multiple functional groups, enhancing its reactivity and interaction with biological targets.
This compound is classified under the category of triazole derivatives and is primarily utilized in research settings. It is not approved for human or veterinary use, as indicated by its availability through specialized chemical suppliers like BenchChem and Sigma-Aldrich, which cater to laboratory research needs . The molecular formula of this compound is , and it has a molecular weight of approximately 420.49 g/mol.
The synthesis of methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves several steps:
These synthetic pathways require careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can be represented as follows:
CC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC
This structure indicates multiple aromatic rings and functional groups that contribute to its chemical properties and potential reactivity.
Methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific research applications.
The mechanism of action for methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate likely involves:
Further studies are required to elucidate specific targets and pathways affected by this compound.
The physical properties of methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate include:
Chemical properties include reactivity towards nucleophiles due to the presence of electrophilic centers within the molecule.
Methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several potential applications in scientific research:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2